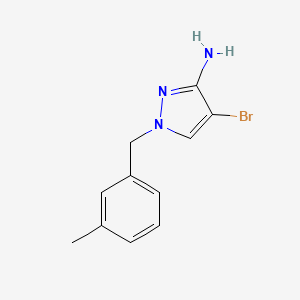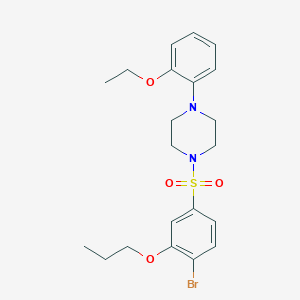
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, commonly known as BPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP belongs to the family of piperazine derivatives, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
Crystal Structure and Computational Analysis
- Crystal Structure Studies : Research on piperazine derivatives, including compounds structurally similar to 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, has shown that they often crystallize in the monoclinic crystal system and adopt a chair conformation. This understanding is crucial for predicting the physical and chemical properties of these compounds (Kumara et al., 2017).
Enzyme Inhibition and Potential Therapeutic Uses
Enzyme Inhibitory Activity : A study on piperazine derivatives revealed significant inhibitory effects against enzymes like acetyl- and butyrylcholinesterase. This suggests potential therapeutic applications for conditions where enzyme inhibition is beneficial (Hussain et al., 2017).
Inhibitors for Diabetes and Alzheimer's Diseases : Derivatives of piperazine, like this compound, have been identified as promising inhibitors for enzymes associated with type 2 diabetes and Alzheimer's disease. These findings support the exploration of such compounds in drug discovery (Abbasi et al., 2018).
Antimicrobial Activities
- Antimicrobial Activities : Piperazine derivatives have been synthesized and screened for antimicrobial activities. Some of these compounds demonstrate significant activity against various microorganisms, indicating their potential as antibacterial agents (Bektaş et al., 2007).
Potential for Drug Development
- Synthesis for Drug Development : The synthesis of piperazine derivatives, including those structurally similar to this compound, and their structural characterization have been conducted with a focus on developing novel therapeutic agents. These compounds have potential applications in the treatment of various diseases, including HIV (Cheng De-ju, 2015).
properties
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O4S/c1-3-15-28-21-16-17(9-10-18(21)22)29(25,26)24-13-11-23(12-14-24)19-7-5-6-8-20(19)27-4-2/h5-10,16H,3-4,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVVSBJYVSWLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione](/img/structure/B2498667.png)
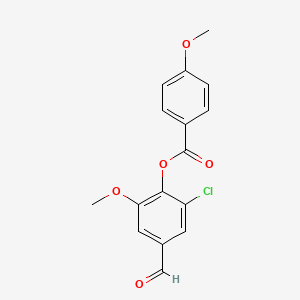
![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)
![3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498675.png)
![1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498676.png)
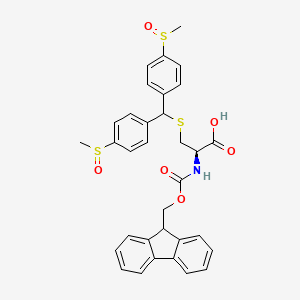
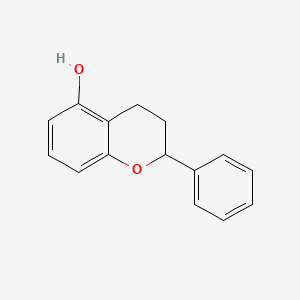
![N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2498680.png)
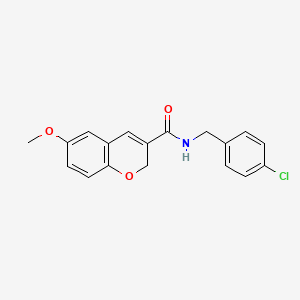
![Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-](/img/structure/B2498683.png)
![ethyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2498685.png)
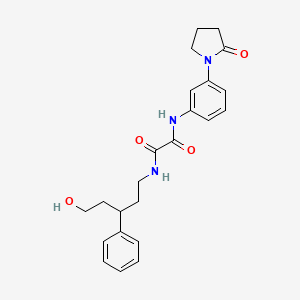
![(Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2498688.png)
